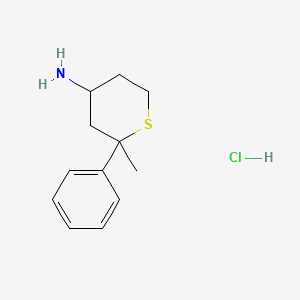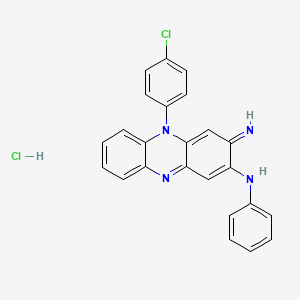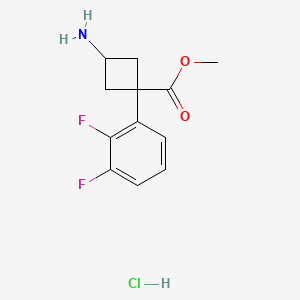
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a difluorophenyl group, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile under UV light or thermal conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclobutane intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenyl boronic acid and a halogenated cyclobutane intermediate.
Esterification: The carboxylic acid group on the cyclobutane ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The difluorophenyl group can be reduced to form a partially or fully hydrogenated phenyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the effects of cyclobutane-containing compounds on biological systems, including their interactions with proteins and enzymes.
Pharmaceutical Development: It can be used in the development of new pharmaceuticals, particularly those with improved pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It can be used as a probe to study the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the cyclobutane ring provides structural rigidity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylate hydrochloride: Lacks the difluorophenyl group, which may result in different binding affinities and biological activities.
Methyl (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride: Contains only one fluorine atom, which may affect its chemical and biological properties.
Methyl (1r,3r)-3-amino-1-(3,4-difluorophenyl)cyclobutane-1-carboxylate hydrochloride: The position of the fluorine atoms is different, which may influence its interactions with molecular targets.
Uniqueness
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the specific positioning of the difluorophenyl group, which can significantly impact its chemical reactivity and biological activity. The combination of the cyclobutane ring, amino group, and difluorophenyl group makes it a valuable compound for various research and development applications.
Eigenschaften
Molekularformel |
C12H14ClF2NO2 |
|---|---|
Molekulargewicht |
277.69 g/mol |
IUPAC-Name |
methyl 3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c1-17-11(16)12(5-7(15)6-12)8-3-2-4-9(13)10(8)14;/h2-4,7H,5-6,15H2,1H3;1H |
InChI-Schlüssel |
JGNBUBXHLWXFIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC(C1)N)C2=C(C(=CC=C2)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13459809.png)
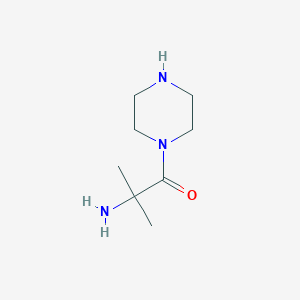

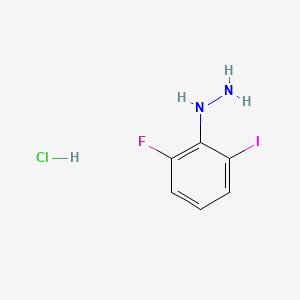
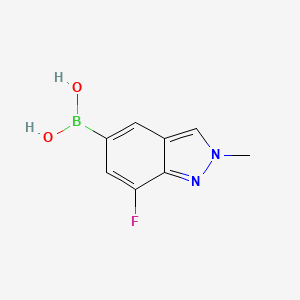
![[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)
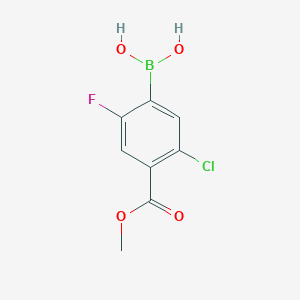

![2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B13459868.png)
![{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol](/img/structure/B13459874.png)
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)
